molecular formula C14H9F3O2 B3346630 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1214370-72-5

3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B3346630
CAS No.: 1214370-72-5
M. Wt: 266.21 g/mol
InChI Key: FNUZPUYKDLEJNR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a biphenyl structure with a carboxylic acid functional group.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group may yield carboxylate salts, while reduction may produce alcohols .

Scientific Research Applications

3-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated biphenyl derivatives and carboxylic acids, such as:

Uniqueness

3-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a biphenyl structure with a carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-phenyl-2-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-8-10(6-7-11(12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUZPUYKDLEJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673510
Record name 3-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214370-72-5
Record name 3-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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